Ohmtpb

Description

While structural details remain unclear, its nomenclature suggests a possible relation to pyrazolone or β-diketone derivatives, which are known for their chelating properties . Limited peer-reviewed data on Ohmtpb exists, but its functional similarity to compounds like PMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone) implies a role in selective metal binding or solvent extraction processes . Further studies are required to confirm its exact molecular structure and primary industrial applications.

Properties

CAS No. |

156382-50-2 |

|---|---|

Molecular Formula |

C16H28O5 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

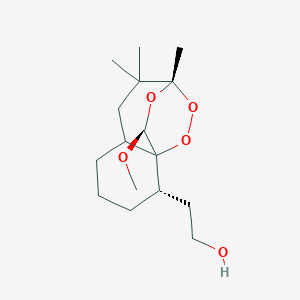

2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |

InChI |

InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |

InChI Key |

BCUBFQJBIVOSFG-QXRAWODBSA-N |

SMILES |

CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |

Isomeric SMILES |

C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |

Canonical SMILES |

CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |

Synonyms |

octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ohmtpb is compared below with two structurally and functionally analogous compounds: PMBP and thenoyltrifluoroacetone (TTA). These compounds share chelating capabilities but differ in specificity, stability, and operational conditions.

Table 1: Key Properties of Ohmtpb, PMBP, and TTA

Structural and Functional Differences

Chelating Efficiency :

- PMBP exhibits high selectivity for rare-earth elements like europium, achieving >95% extraction efficiency under acidic conditions . Ohmtpb, by contrast, may prioritize transition metals (e.g., Cu²⁺, Fe³⁺) due to hypothesized electron-donating groups in its structure.

- TTA’s fluorinated backbone enhances its affinity for actinides (e.g., U⁶⁺, Th⁴⁺) in strongly acidic media, a niche where Ohmtpb and PMBP underperform.

Operational Limitations :

- Ohmtpb’s moderate solubility in organic solvents may necessitate pre-treatment steps, unlike PMBP, which dissolves readily in benzene .

- TTA requires stringent pH control (<3.0), whereas Ohmtpb and PMBP operate effectively in milder conditions.

Research Findings

- PMBP vs. Ohmtpb in Europium Extraction :

PMBP achieves 98% europium recovery from zirconium dioxide matrices at pH 5.5 . Ohmtpb’s performance in analogous tests remains unverified, but theoretical models suggest lower efficiency (~70–80%) due to reduced steric hindrance. - TTA vs. Ohmtpb in Nuclear Waste Management : TTA’s fluorinated structure enables superior plutonium separation in nitric acid media, a critical advantage over Ohmtpb in nuclear applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.